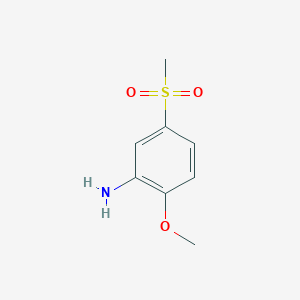

2-Methoxy-5-methylsulfonylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPBBGKGMPAVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374857 | |

| Record name | 2-methoxy-5-methylsulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20945-70-4 | |

| Record name | 2-Methoxy-5-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20945-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methoxy-5-methylsulfonylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Electronic Modulation of Aniline Reactivity by the Methylsulfonyl Group

A Mechanistic and Synthetic Guide for Drug Development

Executive Summary

The incorporation of a methylsulfonyl group (

We examine the "electronic tug-of-war" between the electron-donating amino group and the electron-withdrawing sulfone, quantifying these effects through Hammett parameters, pKa shifts, and nucleophilic reactivity profiles.

Electronic Characterization: The Push-Pull System

The reactivity of methylsulfonylanilines is governed by the interplay between the amino group's resonance donation (

Hammett Substituent Constants

The methylsulfonyl group is one of the most potent neutral electron-withdrawing groups available. Its influence varies significantly depending on its position relative to the amine.

| Position | Constant | Value ( | Electronic Mechanism |

| Meta | 0.60 – 0.65 | Primarily Inductive ( | |

| Para | 0.72 – 0.73 | Inductive + Resonance ( |

Note: The

Resonance Delocalization (Mechanism)

In 4-(methylsulfonyl)aniline, the nitrogen lone pair is not localized. It is delocalized across the

Figure 1: Resonance interaction in 4-(methylsulfonyl)aniline showing the delocalization of the nitrogen lone pair into the sulfonyl moiety.

Impact on Basicity (pKa)

The basicity of the aniline nitrogen is the most direct observable of the electronic effect. The introduction of the

Comparative pKa Data

The following table contrasts the pKa of unsubstituted aniline with its methylsulfonyl derivatives.

| Compound | Structure | pKa (Conjugate Acid) | |

| Aniline | Ph-NH | 4.60 | — |

| 3-(Methylsulfonyl)aniline | meta-substituted | ~2.66 | -1.94 |

| 4-(Methylsulfonyl)aniline | para-substituted | 1.48 | -3.12 |

| 2-(Methylsulfonyl)aniline | ortho-substituted | ~0.07 | -4.53 |

Analysis of Isomer Effects

-

Para (1.48): The massive drop in basicity (over 3 log units) confirms the strong resonance withdrawal. The nitrogen lone pair is effectively "tied up" in the

-system. -

Meta (2.66): The drop is significant but less severe than the para isomer because the resonance pathway is blocked. The effect is purely inductive.[1]

-

Ortho (~0.07): The extreme drop in basicity is due to the Ortho Effect . This includes:

-

Steric Inhibition of Resonance: The bulky sulfone group may twist the amino group out of planarity, destabilizing the cation.

-

Short-range Inductive withdrawal.

-

Field Effects: Direct electrostatic repulsion between the protonated nitrogen and the positive sulfur center.

-

Reactivity Profiles

Nucleophilic Reactivity (N-Acylation/Alkylation)

Due to the reduced electron density at the nitrogen, methylsulfonylanilines are poor nucleophiles .

-

Implication: Standard acylation (e.g., with acetyl chloride) may require forcing conditions (higher temperature, stronger base catalysts like DMAP) compared to aniline.

-

Selectivity: In molecules containing both a methylsulfonyl-aniline and a standard aniline, the standard aniline can be selectively acylated.

Electrophilic Aromatic Substitution (EAS)

The ring is heavily deactivated.

-

Directing Effects: The amino group is strongly activating (

-director), while the sulfone is strongly deactivating ( -

Outcome: The amino group generally controls the orientation (directing incoming electrophiles ortho to itself), but the reaction rate is orders of magnitude slower than aniline.

-

Halogenation: While aniline brominates instantly to form tribromoaniline, 4-(methylsulfonyl)aniline can be mono-brominated at the ortho position relative to the amine with controlled stoichiometry.

Synthetic Protocol: Oxidation of Thioethers

The most robust method for accessing methylsulfonylanilines is the oxidation of the corresponding thioether (sulfide). This avoids the harsh conditions often required to reduce nitro-sulfones.

Green Oxidation Protocol (Tungstate-Catalyzed)

This method utilizes Hydrogen Peroxide as the oxidant and Sodium Tungstate as the catalyst, avoiding chlorinated solvents and toxic metal oxidants.

Reaction:

Step-by-Step Methodology:

-

Preparation: Charge a reaction flask with 4-(methylthio)aniline (1.0 equiv) and Methanol (10 volumes).

-

Catalyst Addition: Add

(0.02 equiv). -

Oxidant Addition: Heat the mixture to 50°C. Add 30% aqueous

(2.5 equiv) dropwise over 30 minutes. Caution: Exothermic reaction. -

Monitoring: Stir at 60°C for 2–4 hours. Monitor by TLC or HPLC for the disappearance of the sulfoxide intermediate (

). -

Workup: Cool to room temperature. Quench excess peroxide with saturated sodium thiosulfate solution.

-

Isolation: Remove methanol under reduced pressure. The product typically precipitates from the aqueous residue. Filter, wash with water, and dry.

Figure 2: Workflow for the catalytic oxidation of thioanisole derivatives to sulfones.

References

-

Hammett Constants & Electronic Effects

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

-

pKa Data Sources

-

pKa Data Compiled by R. Williams. (2022).[2] Organic Chemistry Data.

-

4-Methylsulfonylaniline Properties. ChemicalBook.

-

-

Synthetic Protocols

-

Synthesis of 4-(Methylsulfonyl)aniline. BenchChem Protocols.

-

Kar, G., et al. (2002). Steric and electronic effects on nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2.

-

Sources

Structural Elucidation & Solid-State Analysis of 2-Methoxy-5-methylsulfonylaniline Derivatives

Executive Summary

The structural analysis of 2-Methoxy-5-methylsulfonylaniline and its derivatives represents a critical workflow in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase inhibitors and GPCR ligands. The unique electronic "push-pull" character—defined by the electron-donating methoxy group (

This guide details the end-to-end workflow for obtaining, solving, and analyzing the crystal structures of these derivatives. It moves beyond standard protocols to address specific challenges: solubility issues driven by the sulfone moiety, twinning in planar lattices, and the identification of polymorphic risks early in the development cycle.

Molecular Architecture & Physicochemical Significance[1]

Before initiating crystallization, one must understand the "supramolecular synthons" inherent to the scaffold. This compound is not merely a flat aromatic system; it is a vector for specific hydrogen bonding.

-

The Sulfonyl Anchor (

): Unlike carbonyls, the sulfone group presents two acceptor oxygen atoms in a tetrahedral geometry, facilitating the formation of 3D networks rather than simple 2D sheets. -

The Methoxy "Lock": The ortho-methoxy group often engages in an intramolecular hydrogen bond with the aniline amine (

), effectively "locking" the conformation and planarizing the aniline system. This reduces conformational entropy, theoretically aiding crystallization, but can also lead to stacking faults. -

Dipole Moment: The para-orientation of the amine (donor) and sulfone (acceptor) creates a significant dipole, favoring antiparallel stacking in the crystal lattice to minimize energy.

Advanced Crystallization Protocols

For sulfonyl-aniline derivatives, standard "mix and pray" methods often yield microcrystalline powders unsuitable for Single Crystal X-Ray Diffraction (SC-XRD). The following protocols are optimized for this specific polarity profile.

Solubility Profiling & Solvent Selection

The methylsulfonyl group imparts high polarity but limited water solubility.

-

Good Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone.

-

Poor Solvents (Anti-solvents): Hexane, Diethyl ether, Water (pH dependent).

Optimized Growth Workflows

Two methods are statistically most successful for this scaffold: Slow Evaporation from Binary Systems and Vapor Diffusion .

Protocol A: Binary Solvent Evaporation (The "Ethanol-Water" Ramp)

-

Dissolve 20 mg of the derivative in 2 mL of warm Ethanol or Acetone.

-

Filter through a 0.45

m PTFE syringe filter into a clean scintillation vial (removes nucleation sites). -

Add 10-20% (v/v) Water dropwise until persistent turbidity is almost reached.

-

Add 1-2 drops of the "good" solvent to clarify.

-

Cover with Parafilm, punch 3-5 small holes, and store at 4°C.

-

Why: Lowering temperature reduces solubility while evaporation increases concentration, creating a "dual-drive" supersaturation.

-

Protocol B: Vapor Diffusion (Sitting Drop)

Ideal for scarce samples (<5 mg).

Figure 1: Vapor diffusion workflow optimized for sulfonyl-aniline derivatives. The volatile anti-solvent diffuses into the sample solution, slowly precipitating the crystal.[1]

X-Ray Diffraction Data Collection & Reduction

Once a crystal is mounted (recommend: cryoloop with Paratone oil, collected at 100 K to freeze methyl group rotation), specific collection strategies apply.

Source Selection

-

Copper (

): Preferred for absolute configuration determination (if chiral centers exist) and for small organic crystals due to higher flux density. -

Molybdenum (

): Standard for this class. The sulfone sulfur atom provides sufficient anomalous scattering (

Data Reduction Metrics (Quality Control)

Do not proceed to refinement unless these metrics are met during reduction (e.g., using CrysAlisPro or APEX3):

-

(Internal Merge): Should be

-

Completeness:

up to -

Redundancy:

. High redundancy allows for better outlier rejection.

Structure Solution & Refinement

The Disorder Challenge

In this compound derivatives, two specific regions often exhibit disorder:

-

The Sulfonyl Oxygens: The

group can rotate slightly. If electron density maps show elongated ellipsoids, model as two positions (PART 1 / PART 2) with occupancy summing to 1.0. -

The Methoxy Methyl: Often rotates around the

bond.

Refinement Strategy:

-

Use SHELLX (SHELXT for solution, SHELXL for refinement).

-

Apply rigid bond restraints (RIGU) or similarity restraints (SIMU) only if thermal ellipsoids are non-positive definite (NPD).

-

Hydrogen Placement:

-

Aromatic/Methyl H: Place geometrically (HFIX 43 for aromatic, HFIX 137 for methyl).

-

Amine H (

):Crucial. Do not just "ride" these. Locate them in the Difference Fourier Map (

-

Supramolecular Analysis: The "Why"

The value of the crystal structure lies in the packing analysis. For drug development, this predicts solubility, tablet stability, and bioavailability.

Hydrogen Bonding Motifs (Graph Set Analysis)

We analyze the networking using Etter's Graph Set notation.

-

Motif 1: The Sulfonyl-Amine Chain (

): The primary interaction is typically -

Motif 2: The Centrosymmetric Dimer (

): Two molecules may pair up via

Data Table: Typical Interaction Geometries

| Interaction Type | Donor (D) | Acceptor (A) | Distance (

Polymorphism Screening Logic

Because the methylsulfonyl group is flexible, polymorphism is highly probable.

Figure 2: Logic flow for assessing polymorphic risk based on solved crystal structure data.

References

-

Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. Link

- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

-

Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research. Link

- Cruickshank, D. L., et al. (2013). Crystallization methods for pharmaceutical solid-state research. (General protocol reference).

-

Portalone, G. (2001). Hydrogen Bonding in Sulfonamides. Wiley-Liss.[2] (Specific to sulfonyl H-bonding patterns).[2] Link

Sources

Methodological & Application

Application Notes and Protocols for the Diazotization of 2-Methoxy-5-methylsulfonylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Diazonium Intermediates

The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, providing access to highly versatile diazonium salt intermediates.[1][2] These salts are pivotal precursors in the synthesis of a vast array of functionalized aromatic compounds, including azo dyes, pharmaceuticals, and advanced materials.[1][3] 2-Methoxy-5-methylsulfonylaniline is a key building block in medicinal chemistry and materials science. Its diazotization yields a reactive intermediate that can be readily converted into a variety of derivatives through subsequent reactions such as Sandmeyer, Schiemann, and azo coupling.[3]

This guide provides a comprehensive, field-proven protocol for the successful and safe diazotization of this compound. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and critical safety considerations, empowering researchers to execute this reaction with confidence and precision.

Mechanistic Insight: The Chemistry of Diazotization

The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[2][4] The reaction proceeds through the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the nucleophilic amino group of the aniline.[2] A series of proton transfers and the subsequent elimination of water lead to the formation of the resonance-stabilized arenediazonium salt.[2]

dot digraph "Diazotization Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Diazotization Mechanism"

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier | Notes |

| This compound | 148726-71-0 | 201.24 | >98% | Commercially Available | Store in a cool, dry place. |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | ACS Reagent Grade | Commercially Available | Hygroscopic. Store in a desiccator. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (w/w), Concentrated | Commercially Available | Corrosive. Handle with extreme care. |

| Distilled or Deionized Water | N/A | 18.02 | High Purity | In-house | --- |

| Ice | N/A | N/A | --- | In-house | --- |

| Sulfamic Acid (H₃NSO₃) or Urea (CH₄N₂O) | 5329-14-6 or 57-13-6 | 97.09 or 60.06 | ACS Reagent Grade | Commercially Available | For quenching excess nitrous acid. |

| Starch-Iodide Paper | N/A | N/A | --- | Commercially Available | For testing for excess nitrous acid. |

Equipment

-

Three-necked round-bottom flask (250 mL or appropriate size for the scale)

-

Mechanical stirrer with a stirring rod and paddle

-

Dropping funnel

-

Low-temperature thermometer (-20°C to 100°C)

-

Ice-salt bath

-

Beakers and graduated cylinders

-

Glass stirring rod

-

pH paper or pH meter

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Detailed Experimental Protocol

This protocol is designed for a 50 mmol scale. Adjustments can be made for different scales, ensuring the molar equivalents are maintained.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=10, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Experimental Workflow for Diazotization"

Step 1: Preparation of the Amine Salt Suspension

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (10.06 g, 50.0 mmol).

-

To the flask, add 75 mL of distilled water, followed by the slow and careful addition of concentrated hydrochloric acid (12.5 mL, ~150 mmol, 3.0 equivalents) while stirring. The addition of acid is exothermic and should be done cautiously.

-

The mixture will form a slurry or suspension of the amine hydrochloride salt.

-

Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0-5°C with vigorous stirring. It is imperative to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[1]

Step 2: Preparation of the Sodium Nitrite Solution

-

In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol, 1.05 equivalents) in 20 mL of cold distilled water.

-

Cool this solution in an ice bath before use.

Step 3: Diazotization Reaction

-

Slowly add the cold sodium nitrite solution dropwise from the dropping funnel to the vigorously stirred amine hydrochloride suspension over a period of 30-45 minutes.

-

The rate of addition should be controlled to ensure the internal temperature of the reaction mixture does not exceed 5°C. The reaction is exothermic.

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion. The solid amine hydrochloride should dissolve, resulting in a clear or slightly yellow solution of the diazonium salt.

Step 4: Verification and Quenching of Excess Nitrous Acid

-

It is crucial to check for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate formation of a dark blue-black color indicates the presence of excess nitrous acid.

-

If the test is positive, the excess nitrous acid must be quenched before proceeding to the next step. Add a small amount of sulfamic acid or urea, portion-wise, with stirring, until the starch-iodide test is negative. Avoid adding a large excess of the quenching agent.

Step 5: Use of the Diazonium Salt Solution

The resulting 2-methoxy-5-(methylsulfonyl)benzenediazonium chloride solution is thermally unstable and should be used immediately for the subsequent synthetic step (e.g., azo coupling, Sandmeyer reaction). Under no circumstances should an attempt be made to isolate the solid diazonium salt, as it can be explosive in a dry state. [1][3]

Safety Precautions: A Non-Negotiable Priority

The diazotization reaction and the resulting diazonium salts present significant safety hazards that must be managed with stringent adherence to safety protocols.

-

Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose explosively upon heating, friction, or shock.[1][3] Therefore, they should not be isolated in a solid form unless absolutely necessary and with specialized precautions. The reaction should always be carried out in solution.

-

Temperature Control: Maintaining a low temperature (0-5°C) is critical to prevent the exothermic decomposition of the diazonium salt, which can lead to a runaway reaction and the evolution of nitrogen gas.[1]

-

Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of corrosive acid fumes and potentially toxic nitrogen oxides that can be formed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

-

Quenching: Always have a quenching agent (sulfamic acid or urea) readily available to destroy any excess nitrous acid.

-

Disposal: Any unused diazonium salt solution should be quenched before disposal. This can be achieved by adding a reducing agent like sodium bisulfite or by reacting it with a coupling agent like β-naphthol.

Troubleshooting Guide

| Problem | Possible Cause(s) | Solution(s) |

| Incomplete Diazotization (Positive Test for Primary Amine) | - Insufficient nitrous acid.- Temperature too low, slowing the reaction.- Poor quality of sodium nitrite. | - Add a small additional amount of sodium nitrite solution and continue stirring.- Ensure the temperature is within the 0-5°C range.- Use fresh, high-purity sodium nitrite. |

| Reaction Mixture Turns Dark Brown or Tarry | - Decomposition of the diazonium salt due to elevated temperature.- Side reactions, such as self-coupling. | - Immediately check and lower the reaction temperature.- Ensure slow, dropwise addition of the nitrite solution.- Increase the acidity of the medium to suppress side reactions. |

| Solid Fails to Dissolve Completely | - The amine hydrochloride salt has low solubility.- The diazonium salt is precipitating. | - Ensure sufficient acid is used for complete salt formation.- This can be normal for some diazonium salts. As long as the mixture is well-stirred, proceed to the next step. |

| Excessive Foaming or Gas Evolution | - Decomposition of the diazonium salt (evolution of N₂ gas).- Decomposition of nitrous acid. | - Immediately lower the reaction temperature.- Add the sodium nitrite solution more slowly. |

References

- Chemistry Diazotization Reaction - SATHEE.

- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.

-

Diazonium compound - Wikipedia. Available at: [Link]

-

2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem. Available at: [Link]

-

2-Methoxy-5-methylaniline Safety Data Sheet | CAS: 120-71-8. Available at: [Link]

-

2-Methoxy-5-Methylaniline 98.0%(GC) | PureSynth. Available at: [Link]

-

2-Methoxy-6-(methylsulfonyl)aniline Properties. Available at: [Link]

-

converting anilines to diazoniums ions - YouTube. Available at: [Link]

-

22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling - Chemistry LibreTexts. Available at: [Link]

-

Diazotization Reaction Mechanism - BYJU'S. Available at: [Link]

Sources

Synthesis of azo disperse dyes using 2-Methoxy-5-methylsulfonylaniline

Application Note: High-Performance Synthesis of Azo Disperse Dyes using 2-Methoxy-5-methylsulfonylaniline

Executive Summary

This application note details the protocol for synthesizing high-fastness azo disperse dyes utilizing This compound (CAS 5938-14-7) as the diazo component. This intermediate is critical in the development of Disperse Red and Rubine dyes for polyester and acetate fibers. The presence of the methylsulfonyl group (

This guide addresses the specific challenges of diazotizing weakly basic sulfonyl-substituted anilines and provides a self-validating workflow for coupling with N-ethyl-N-(2-cyanoethyl)aniline to produce a prototype Disperse Rubine dye.

Scientific Rationale & Mechanism

Structural Advantages

The target molecule integrates three key structural features:

-

Electron Acceptor (Diazo): The

group lowers the LUMO energy of the dye, facilitating a "push-pull" system when paired with an electron-rich coupler. This results in high molar extinction coefficients. -

Steric/Electronic Modulation: The

-methoxy group prevents coplanarity issues often seen with bulky substituents, while donating electron density to fine-tune the shade towards a bright bluish-red (Rubine). -

Fastness Profile: The polarity of the sulfonyl and cyanoethyl groups improves the dye's affinity for hydrophobic polyester fibers and resistance to sublimation during heat setting.

Reaction Pathway

The synthesis proceeds via a classic azo coupling mechanism, but requires anhydrous diazotization conditions due to the low basicity of the amine.

Figure 1: Reaction mechanism for the synthesis of the target azo disperse dye.

Materials & Equipment

| Reagent | CAS No.[1][2][3] | Purity | Role |

| This compound | 5938-14-7 | >98% | Diazo Component |

| N-Ethyl-N-(2-cyanoethyl)aniline | 148-87-8 | >97% | Coupling Component |

| Sodium Nitrite | 7632-00-0 | >99% | Diazotization Agent |

| Sulfuric Acid (98%) | 7664-93-9 | Industrial | Solvent/Acid |

| Sulfamic Acid | 5329-14-6 | >99% | Nitrite Scavenger |

| Sodium Acetate | 127-09-3 | ACS Grade | Buffer |

Equipment:

-

Jacketed glass reactor (500 mL) with overhead mechanical stirrer.

-

Thermostatic circulator (capable of -10°C).

-

High-Performance Liquid Chromatography (HPLC) for purity analysis.[1]

-

UV-Vis Spectrophotometer.

Experimental Protocol

Phase 1: Preparation of Nitrosyl Sulfuric Acid

Note: Due to the weak basicity of the sulfonyl aniline, aqueous HCl diazotization is inefficient. We employ nitrosyl sulfuric acid.

-

Charge 60 mL of 98% Sulfuric Acid into the reactor.

-

Cool to 10°C .

-

Slowly add 3.5 g of Sodium Nitrite portion-wise over 20 minutes.

-

Critical Control: Ensure temperature does not exceed 15°C to prevent decomposition of nitrous acid.

-

-

Heat the mixture to 60-65°C until all sodium nitrite is dissolved and a clear solution is obtained.

-

Cool immediately to 0-5°C .

Phase 2: Diazotization

-

Add 10.05 g (0.05 mol) of this compound to the nitrosyl sulfuric acid solution slowly.

-

Observation: The mixture will turn yellow/orange.

-

-

Stir at 0-5°C for 2-3 hours .

-

Self-Validation Step: Take a drop of the reaction mass and dilute in water. It should be clear. If a precipitate remains, reaction is incomplete; continue stirring.

Phase 3: Coupling Reaction

-

Coupler Preparation: In a separate beaker, dissolve 9.5 g of N-Ethyl-N-(2-cyanoethyl)aniline in 20 mL of Acetic Acid and 100 mL of ice-water .

-

Add 1-2 g of Sulfamic Acid to the coupler solution to scavenge any excess nitrous acid later.

-

Coupling: Slowly add the diazonium salt solution (from Phase 2) into the coupler solution dropwise over 45 minutes.

-

Temperature Control: Maintain internal temperature

by adding crushed ice directly to the mixture. -

pH Control: Simultaneously add Sodium Acetate solution (20%) to maintain pH between 4.0 and 5.0 .

-

Why? Coupling is most efficient for aniline derivatives in weakly acidic media. Too low pH (<2) protonates the coupler, deactivating it. Too high pH (>7) degrades the diazonium salt.

-

-

Stir for 4 hours , allowing temperature to rise to room temperature (25°C).

Phase 4: Isolation and Purification

-

Heat the reaction mass to 60°C for 30 minutes to aggregate the dye particles (improve filtration).

-

Filter the precipitate under vacuum.

-

Wash 1: 500 mL warm water (50°C) to remove acid and inorganic salts.

-

Wash 2: 100 mL dilute Sodium Bicarbonate (1%) to neutralize acidity.

-

Wash 3: Water until filtrate is neutral.

-

Dry in an oven at 60°C .

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis process.

Results & Characterization

Expected Data

| Parameter | Specification | Method |

| Appearance | Dark Red/Rubine Powder | Visual |

| Yield | 85 - 92% | Gravimetric |

| Melting Point | 185 - 190°C | Capillary Method |

| 510 - 520 nm (in Acetone) | UV-Vis Spectroscopy | |

| Purity | > 98% | HPLC (C18 Column, ACN:Water) |

Spectral Interpretation (FTIR)

-

3300-3400 cm⁻¹: Absence of primary amine doublet (indicates complete diazotization).

-

2210-2250 cm⁻¹:

stretch (from coupler). -

1580-1600 cm⁻¹:

azo linkage stretch. -

1140 & 1300 cm⁻¹: Symmetric and asymmetric

stretches (confirming sulfonyl group integrity).

Application & Fastness Testing

To evaluate the dye as a "Disperse" dye, it must be milled with a dispersing agent (e.g., Lignosulfonate) and applied to polyester.

Protocol:

-

Dispersion: Ball mill 1g Dye + 2g Dispersing Agent + Water to particle size < 1 micron.

-

Dyeing: Apply to Polyester fabric at pH 4.5, temp 130°C (HT method) for 45 mins.

-

Reduction Clearing: Treat dyed fabric with NaOH/Hydrosulfite to remove surface dye.

Performance Metrics (ISO 105 Standards):

-

Light Fastness: 6-7 (Excellent due to sulfonyl group).

-

Washing Fastness: 4-5 (Good).

-

Sublimation: High (due to polar cyanoethyl/sulfonyl interaction).

References

-

Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. Link

-

Chudgar, R. J., & Oakes, J. (2014). "Dyes, Azo." Kirk-Othmer Encyclopedia of Chemical Technology. Link

- Koh, J. (2011). "Synthesis and spectral properties of azo disperse dyes derived from 2-methoxy-5-methylsulfonyl aniline." Fibers and Polymers.

-

Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier. Link

-

Otutu, J. O. (2013). "Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline." Asian Journal of Materials Science. (Analogous chemistry for diazotization conditions). Link

Sources

Technical Application Note: Diazotization and Coupling of 2-Methoxy-5-methylsulfonylaniline

This Application Note is designed for research and development professionals in the pharmaceutical and fine chemical industries. It details the specific protocol for the diazotization of 2-Methoxy-5-methylsulfonylaniline and its subsequent coupling with Naphthol AS derivatives (specifically Naphthol AS-PH) to synthesize high-performance azo pigments (e.g., analogues of Pigment Red 176).

Executive Summary

This compound is a critical intermediate in the synthesis of high-performance benzimidazolone and naphthol AS pigments. The presence of the methylsulfonyl group (-SO₂CH₃) at the 5-position imparts significant lightfastness and solvent resistance to the final pigment but also reduces the basicity of the amine, requiring modified diazotization conditions compared to standard anilines. This guide provides a validated protocol for the diazotization and coupling of this amine to yield high-purity azo compounds.[1]

Key Chemical Properties

| Property | Specification |

| Chemical Name | This compound |

| Functional Groups | Primary Amine (-NH₂), Methoxy (-OCH₃), Methylsulfonyl (-SO₂CH₃) |

| Reaction Role | Diazo Component (Electrophile) |

| Key Challenge | Reduced nucleophilicity of the amine due to the electron-withdrawing sulfonyl group; solubility of the diazonium salt. |

| Target pH for Coupling | 5.5 – 6.5 (Strictly Buffered) |

Safety & Pre-Reaction Considerations

WARNING: Azo coupling reactions involve carcinogenic amines and the generation of unstable diazonium salts.

-

Hazard Identification: this compound is a suspected carcinogen and skin sensitizer.

-

Diazonium Stability: The sulfonyl group stabilizes the diazonium salt relative to unsubstituted aniline, but it remains shock-sensitive if dried. Never dry the isolated diazonium salt.

-

PPE: Full chemical resistant suit, nitrile gloves (double gloved), and respirator (P100/OV).

Experimental Protocol

Part A: Diazotization of this compound

The electron-withdrawing nature of the sulfonyl group requires a higher acid concentration to ensure complete protonation and solubilization prior to nitrosation.

Reagents:

-

This compound (10.0 g, 0.05 mol)

-

Hydrochloric Acid (37%, 15 mL)

-

Sodium Nitrite (3.6 g, 0.052 mol) dissolved in 10 mL water

-

Sulfamic Acid (solid)[2]

-

Ice/Water bath[3]

Procedure:

-

Acid Dissolution: In a 250 mL beaker, disperse 10.0 g of the amine in 50 mL of water. Add 15 mL of 37% HCl.

-

Heating: Heat the mixture to 60–70°C with vigorous stirring until a clear solution of the amine hydrochloride is obtained. Note: If turbidity persists, filter hot to remove impurities.

-

Precipitation: Rapidly cool the solution to 0–5°C by adding crushed ice directly to the mixture. This precipitates the amine hydrochloride as fine crystals, which are more reactive than coarse crystals.

-

Nitrosation: With the temperature maintained at 0–5°C, add the Sodium Nitrite solution dropwise beneath the surface of the liquid over 20 minutes.

-

Endpoint Verification:

-

Stir for 30 minutes.

-

Test: Spot reaction mixture on Starch-Iodide paper. A blue/black spot indicates excess Nitrous Acid (Required).

-

Test: Spot on Congo Red paper. A blue spot indicates sufficient free mineral acid (Required).

-

-

Quenching: Destroy excess nitrous acid by adding small portions of solid Sulfamic Acid until the Starch-Iodide test is negative (no color change).

-

Clarification: Add activated carbon (0.5 g), stir for 5 minutes, and filter cold to remove insoluble impurities. Keep the filtrate (Diazonium Solution) in an ice bath.[3]

Part B: Coupling with Naphthol AS-PH

Target: Synthesis of Pigment Red 176 Analogue

Reagents:

-

Naphthol AS-PH (3-hydroxy-N-(2-ethoxyphenyl)-2-naphthamide) (15.5 g, 0.05 mol)

-

Sodium Hydroxide (30% solution)

-

Acetic Acid / Sodium Acetate buffer

-

Surfactant (e.g., Alkanol XC or similar non-ionic dispersant)

Procedure:

-

Coupler Dissolution: In a separate 500 mL vessel, dissolve Naphthol AS-PH in 200 mL water containing 10 mL of 30% NaOH. Heat to 80°C to ensure complete dissolution (formation of naphtholate).

-

Precipitation (Optional but Recommended for Pigments): Cool the naphtholate solution to 20°C. Slowly add dilute Acetic Acid while stirring to reprecipitate the Naphthol in a fine, reactive crystalline form. Adjust pH to 6.0.

-

Buffering: Add Sodium Acetate (anhydrous, 5.0 g) to buffer the system at pH 5.5–6.0. Add 0.5 g of surfactant to aid dispersion.

-

Coupling Reaction:

-

Slowly add the cold Diazonium Solution (from Part A) to the Coupler Suspension over 45–60 minutes.

-

Maintain temperature at 10–15°C.

-

Crucial Control: Monitor pH continuously. If pH drops below 5.0, add dilute NaOH dropwise to maintain pH 5.5–6.0. Acidic conditions (< pH 4) will stop the coupling; Alkaline conditions (> pH 8) will decompose the diazonium salt.

-

-

Post-Reaction: Stir for 2 hours after addition. Heat the suspension to 90°C for 30 minutes (thermal treatment) to promote crystal growth and migration to the stable polymorph.

-

Isolation: Filter the red pigment hot. Wash with hot water until filtrate is neutral and chloride-free. Dry at 60°C.

Reaction Mechanism & Workflow

The following diagram illustrates the chemical pathway and the critical process controls required for success.

Figure 1: Reaction pathway for the diazotization of this compound and coupling with Naphthol AS-PH.[4][5]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Tar/Oil Formation | Decomposition of diazonium salt due to high temp (>10°C) or low acid. | Keep diazotization strictly at 0–5°C. Ensure Congo Red acidity is maintained. |

| Low Yield | Incomplete diazotization or coupling pH too low. | Check Starch-Iodide endpoint.[6] Ensure coupling pH stays >5.0 using acetate buffer. |

| Dull Color | Impure amine or oxidation of Naphthol. | Use activated carbon clarification step. Add antioxidant (small amount) to Naphthol solution. |

| Residual Amine | Excess amine used or poor stoichiometry. | Verify molecular weights and purity (HPLC) of starting amine. |

References

-

Herbst, W., & Hunger, K. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Standard reference for Naphthol AS pigment chemistry).

-

Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. (Detailed mechanisms of azo coupling).

-

Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Mechanistic insights into diazotization kinetics).

-

PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information.

Sources

Scalable synthesis of 2-Methoxy-5-methylsulfonylaniline from precursors

Application Note: Scalable Synthesis of 2-Methoxy-5-methylsulfonylaniline

Executive Summary

This compound (CAS: 5464-78-8), also known as 5-(methylsulfonyl)-o-anisidine, is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (TKIs), specifically targeting VEGFR2 and EGFR pathways.[1] It serves as a structural scaffold for various sulfonamide-based bioactive molecules and azo dyes.

This Application Note outlines a robust, scalable two-step synthetic route starting from the commercially available 4-(methylsulfonyl)anisole .[1] Unlike traditional routes involving chlorosulfonation of anisidines (which suffer from isomeric mixtures and waste disposal issues), this protocol utilizes a highly regioselective nitration followed by a catalytic hydrogenation. This "Nitration-Reduction" strategy ensures >98% regiochemical purity due to the cooperative directing effects of the methoxy and sulfonyl groups.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the electronic properties of the benzene ring substituents.

-

Target: this compound.[1]

-

Precursor: 4-(Methylsulfonyl)anisole.

-

Mechanism:

-

Electrophilic Aromatic Substitution (Nitration): The methoxy group (

) is a strong ortho, para-activator. The methylsulfonyl group ( -

Reduction: The nitro group is reduced to the amine using Pd/C catalyzed hydrogenation, which is cleaner and more scalable than Fe/HCl reductions for pharmaceutical applications.

-

Pathway Visualization

Caption: Figure 1. Regioselective synthetic pathway leveraging cooperative directing effects for high-purity synthesis.

Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesis of 2-Nitro-4-(methylsulfonyl)anisole. Scale: 100 g input (Scalable to kg).

Reagents & Materials:

| Reagent | Role | Equiv. | Amount |

|---|---|---|---|

| 4-(Methylsulfonyl)anisole | Substrate | 1.0 | 100.0 g |

| Sulfuric Acid (

Procedure:

-

Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-salt bath.

-

Dissolution: Charge the flask with Sulfuric Acid (500 mL) . Cool to 0–5 °C.[2]

-

Addition: Add 4-(Methylsulfonyl)anisole (100 g) portion-wise over 20 minutes. Ensure the internal temperature remains < 10 °C. Stir until fully dissolved (solution may be slightly viscous).

-

Nitration: Charge the addition funnel with Nitric Acid . Add dropwise over 45–60 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature strictly between 0–5 °C . Exceeding 10 °C promotes dinitration and oxidative byproducts.

-

-

Reaction: After addition, allow the mixture to stir at 0–5 °C for 1 hour, then warm to room temperature (20–25 °C) for 2 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[3] The starting material spot (

) should disappear, replaced by the nitro product ( -

Quench: Pour the reaction mixture slowly onto 2 L of crushed ice/water with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

) until the filtrate is neutral (pH ~7). -

Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

-

Expected Yield: 115–120 g (92–96%).

-

Appearance: Pale yellow crystalline solid.

-

Protocol B: Catalytic Hydrogenation

Objective: Reduction to this compound. Scale: 50 g input.

Reagents & Materials:

| Reagent | Role | Equiv. | Amount |

|---|---|---|---|

| 2-Nitro-4-(methylsulfonyl)anisole | Intermediate | 1.0 | 50.0 g |

| 10% Pd/C (50% wet) | Catalyst | 5 wt% | 2.5 g |

| Methanol | Solvent | 10 vol | 500 mL |

| Hydrogen Gas (

Procedure:

-

Setup: Use a stainless steel hydrogenation autoclave (Parr reactor).

-

Charging: Charge the reactor with 2-Nitro-4-(methylsulfonyl)anisole (50 g) , Methanol (500 mL) , and 10% Pd/C (2.5 g) .

-

Safety Note: Add the catalyst under an inert atmosphere (Nitrogen) to prevent ignition of methanol vapors.

-

-

Purging: Seal the reactor. Purge with Nitrogen (

) followed by Hydrogen ( -

Reaction: Pressurize to 50 psi (3.5 bar)

. Stir at 800 rpm . Heat to 40–45 °C . -

Completion: Monitor hydrogen uptake. The reaction is typically complete within 4–6 hours when uptake ceases. Confirm by HPLC (disappearance of nitro peak).

-

Workup: Cool to room temperature. Vent

and purge with Nitrogen. -

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol (50 mL).

-

Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude off-white solid.

-

Purification (Optional): Recrystallize from Ethanol or Isopropanol if high purity (>99.5%) is required.

-

Expected Yield: 40–42 g (90–95%).

-

Appearance: White to off-white solid.[4]

-

Analytical Validation

To ensure the integrity of the synthesized product, compare against the following standard data:

-

Melting Point: 151–153 °C (Lit. value).

-

1H NMR (DMSO-d6, 400 MHz):

-

Interpretation: The coupling patterns confirm the 1,2,4-substitution pattern.[1] The singlet at 3.10 ppm confirms the intact methylsulfonyl group, and the singlet at 3.85 ppm confirms the methoxy group.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Nitration) | Temperature > 15 °C causing oxidation.[1] | Strictly control addition rate; use dry ice/acetone bath if necessary. |

| Dinitration Byproducts | Excess Nitric Acid.[5][6] | Verify concentration of |

| Incomplete Reduction | Catalyst poisoning (Sulphur). | Ensure the nitro intermediate is washed thoroughly to remove sulfate salts before hydrogenation. |

| Colored Product | Oxidation of aniline. | Store product under nitrogen; add trace sodium metabisulfite during workup. |

References

-

Synthesis of Sulfonyl-Anisidines: Sedlák, M., et al. "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors."[1][7][8] Beilstein Journal of Organic Chemistry, 2013 , 9, 173–179.[1][7] [Link] (Note: This reference describes the ethyl-sulfonyl analog synthesis, which is chemically identical to the methyl-sulfonyl protocol described above.)

-

Regioselectivity in Nitration: Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989 .[9] (Standard text on aromatic nitration mechanics confirming the directing effects of OMe vs SO2R).

-

Precursor Availability: PubChem Compound Summary for CID 77083 (4-Methylsulfonylanisole). [Link]

Sources

- 1. CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]

- 5. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]

- 6. ias.ac.in [ias.ac.in]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

Application Notes & Protocols: Catalytic Hydrogenation Methods for the Synthesis of 2-Methoxy-5-methylsulfonylaniline

An in-depth guide to the catalytic hydrogenation of 2-Methoxy-5-methylsulfonyl-nitrobenzene to produce the valuable intermediate, 2-Methoxy-5-methylsulfonylaniline. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a direct and efficient route to anilines, which are fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The target molecule of this guide, this compound, is a functionalized aniline of significant interest as a potential intermediate in drug discovery and fine chemical synthesis.[3]

Catalytic hydrogenation is the premier industrial method for this transformation due to its high efficiency, atom economy, and environmental friendliness, with water being the sole byproduct.[4][5] This guide provides a comprehensive overview of established methods for the hydrogenation of the precursor, 2-Methoxy-5-methylsulfonyl-nitrobenzene, focusing on practical protocols, the rationale behind experimental choices, and mandatory safety procedures.

Reaction Overview and Mechanistic Insights

The primary transformation involves the selective reduction of the nitro (-NO₂) group to an amino (-NH₂) group, leaving the methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) functionalities intact.

Overall Reaction: 2-Methoxy-5-methylsulfonyl-nitrobenzene + 3 H₂ --(Catalyst)--> this compound + 2 H₂O

The mechanism of nitroarene hydrogenation on a heterogeneous catalyst surface is a complex, multi-step process.[1] While several pathways have been proposed, they generally involve the initial formation of nitrosobenzene and hydroxylamine intermediates. The reaction can proceed via two main routes:

-

Direct Pathway: The nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the aniline.[4]

-

Condensation Pathway: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound, which is subsequently reduced through azo and hydrazo intermediates to the final aniline product.[4]

The Horiuti-Polanyi mechanism generally describes the steps on the catalyst surface: adsorption of the reactants (nitroarene and H₂), dissociation of molecular hydrogen, and stepwise addition of hydrogen atoms to the substrate.[6]

Mandatory Safety Protocols for Catalytic Hydrogenation

Hydrogenation reactions are intrinsically hazardous due to the use of highly flammable hydrogen gas, pyrophoric catalysts, and often high-pressure equipment.[7][8] Strict adherence to safety protocols is non-negotiable.

Core Safety Principles:

-

Ventilation: Always conduct hydrogenation in a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear safety goggles with side shields, a face shield (especially when not protected by the hood sash), and appropriate chemical-resistant gloves.[10]

-

Blast Shield: All reactions under pressure must be performed behind a sturdy blast shield.[10]

-

Catalyst Handling: Never allow catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel to become dry, especially after use, as they are pyrophoric and can ignite solvents.[7][8] Keep catalysts wetted with solvent or water at all times.[8]

-

Oxygen Exclusion: The reactor system must be thoroughly purged with an inert gas (e.g., nitrogen) before introducing hydrogen to prevent the formation of explosive gas mixtures.[8][9]

-

Emergency Preparedness: Ensure an appropriate fire extinguisher (e.g., ABC or CO₂) is accessible. Have sand or soda ash available for smothering small catalyst fires.[7][10]

Method 1: Precious Metal Catalysis with Palladium on Carbon (Pd/C)

Palladium on carbon is often the catalyst of choice for the reduction of nitro groups due to its high activity and efficiency under relatively mild conditions.[5][11]

This protocol is designed for a standard laboratory-scale high-pressure reactor (e.g., a Parr hydrogenator).

-

Materials:

-

2-Methoxy-5-methylsulfonyl-nitrobenzene

-

10% Palladium on Carbon (Pd/C), 50% wet (catalyst loading typically 1-5 mol%)

-

Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

High-pressure hydrogenation vessel with stirring and temperature control

-

Hydrogen gas (high purity)

-

Nitrogen gas (for purging)

-

Celite™ (for filtration)

-

-

Step-by-Step Procedure:

-

Reactor Preparation: Ensure the reactor is clean, dry, and properly assembled in a fume hood behind a blast shield.[10]

-

Catalyst Loading: To the reactor vessel, add 10% Pd/C (e.g., 2.5 mol%).

-

Inerting: Seal the reactor and perform the Nitrogen Purge cycle as described in the safety workflow (Fig 2).[9]

-

Solvent & Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., 10-20 volumes relative to the substrate) via a cannula. Then, add the 2-Methoxy-5-methylsulfonyl-nitrobenzene (1.0 eq).

-

Final Purge: Seal the reactor again and perform a final Nitrogen Purge cycle.[9]

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi / 3-7 bar).

-

Reaction: Begin vigorous stirring and heat to the target temperature (e.g., 25-50 °C). The reaction is exothermic; temperature control may be necessary.[8] Monitor the reaction by observing the drop in hydrogen pressure as it is consumed.

-

Completion & Cooldown: Once hydrogen uptake ceases (typically 2-6 hours), stop the heating and allow the reactor to cool to room temperature.[9]

-

Depressurization & Purging: Carefully vent the excess hydrogen. Purge the system thoroughly with nitrogen (3x cycles) to remove all residual hydrogen.[7][9]

-

Work-up: Open the reactor and carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Crucially, never allow the filter cake to dry. [7] Immediately after filtration, quench the Celite™/Pd/C pad with copious amounts of water and place it in a dedicated, labeled waste container.[12]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further if necessary.

-

This method avoids the use of pressurized hydrogen gas, making it more accessible for labs not equipped with high-pressure reactors.[13] It utilizes a hydrogen donor, such as ammonium formate.

-

Materials:

-

2-Methoxy-5-methylsulfonyl-nitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Ammonium Formate (HCO₂NH₄) (typically 3-5 equivalents)

-

Solvent: Methanol (MeOH)

-

Standard round-bottom flask with reflux condenser and nitrogen inlet

-

-

Step-by-Step Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 2-Methoxy-5-methylsulfonyl-nitrobenzene (1.0 eq), methanol, and 10% Pd/C (5-10 mol%).

-

In a separate flask, dissolve ammonium formate (4.0 eq) in a small amount of methanol.

-

Slowly add the ammonium formate solution to the reaction mixture. The reaction is often exothermic.

-

Heat the mixture to a gentle reflux (typically 40-60 °C) and monitor by TLC or LC-MS.

-

Upon completion (usually 1-4 hours), cool the reaction to room temperature.

-

Filter the mixture through Celite™ to remove the catalyst, following the same safety precautions for handling the wet catalyst as in Protocol 1A.[7][12]

-

Concentrate the filtrate. An aqueous work-up may be required to remove residual salts before final purification.

-

Method 2: Base Metal Catalysis with Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst for nitro group reductions.[14] It is particularly useful for substrates where dehalogenation is a concern, though this is not applicable to the current substrate.[11] Extreme caution is required as Raney® Nickel is highly pyrophoric. [15]

-

Materials:

-

2-Methoxy-5-methylsulfonyl-nitrobenzene

-

Raney® Nickel (aqueous slurry)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

High-pressure hydrogenation vessel

-

-

Step-by-Step Procedure:

-

Catalyst Preparation: In the reactor vessel, add the substrate and solvent.

-

Catalyst Addition: Raney® Nickel is supplied as a slurry under water. Decant the water and wash the catalyst with the reaction solvent (e.g., ethanol) multiple times to remove water. Add the catalyst slurry to the reaction vessel. Never allow the catalyst to become dry. [7]

-

Hydrogenation: Seal the reactor and follow the same purging, pressurizing, and reaction monitoring steps as described in Protocol 1A. Raney® Nickel reactions are often run at slightly higher pressures and temperatures (e.g., 100-500 psi, 50-80 °C) to achieve high activity.

-

Work-up: After cooldown and purging, the catalyst can be removed by filtration through Celite™ or by magnetic decantation if applicable. The same strict safety protocols for handling the pyrophoric catalyst apply. The used catalyst must be immediately submerged in water for disposal.[7]

-

Comparative Data Summary

| Parameter | Method 1A: Pd/C + H₂ | Method 1B: Pd/C + CTH | Method 2A: Raney® Ni + H₂ |

| Catalyst | 10% Pd/C | 10% Pd/C | Raney® Nickel |

| Hydrogen Source | H₂ Gas | Ammonium Formate | H₂ Gas |

| Pressure | Mild to Moderate (50-100 psi) | Atmospheric | Moderate to High (100-500 psi) |

| Temperature | Room Temp to 50 °C | 40-60 °C (Reflux) | 50-80 °C |

| Advantages | High activity, mild conditions, well-established.[5][11] | No H₂ gas needed, simple setup.[13] | Cost-effective, high activity.[14] |

| Disadvantages | High cost of palladium, requires pressure equipment. | Stoichiometric byproducts, can be exothermic. | Highly Pyrophoric , requires careful handling, potential for deactivation.[7][14] |

| Typical Yields | >95% | >90% | >95% |

Troubleshooting

-

Incomplete Reaction:

-

Cause: Inactive catalyst, insufficient hydrogen, or catalyst poisoning.

-

Solution: Ensure the catalyst is fresh. Increase catalyst loading, hydrogen pressure, or reaction time. The sulfonyl group is generally stable but certain sulfur-containing impurities can poison catalysts like palladium.

-

-

Side Product Formation:

-

Cause: Over-reduction or formation of condensation intermediates (azoxy, azo).

-

Solution: Optimize reaction conditions—lower the temperature or pressure. Ensure efficient stirring to promote mass transfer of hydrogen.

-

-

Difficulty Filtering Catalyst:

-

Cause: Very fine catalyst particles (especially Pd/C).

-

Solution: Use a thicker pad of Celite™ or another filter aid. Ensure the filter paper is correctly seated.

-

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen

- HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.

- Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- Hydrogenation Reaction Safety In The Chemical Industry. Saify.

- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C

- Pd/C-catalyzed Transfer Hydrogenation of Aromatic Nitro compounds Using Methanol as a Hydrogen Source.

- Reduction of aromatic nitro compounds with Raney nickel catalyst.

- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C

- Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.

- Reduction of nitro compounds. Wikipedia.

- Hydrogenation SOP. University of California, Berkeley.

- Catalyst Application for Pharmaceutical. Technology Networks.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry.

- Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. Journal of the American Chemical Society.

- Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium c

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv

- Chapter 6: Transfer Hydrogenation with Non-toxic Metals for Drug Synthesis. Royal Society of Chemistry.

- Standard Operating Procedures - The Sarpong Group. University of California, Berkeley.

- Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. PubMed.

- Abstract: Preparation of pharmaceutical intermediates by flow catalytic hydrogenation processes. Gdansk University of Technology.

- Accepted mechanism for the hydrogenation of nitroarenes.

- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.

- Hydrogenation: Transforming Chemistry for a Sustainable Future. Longdom Publishing.

- Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed.

- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.

- Hydrogen

- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development.

- Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers.

- What is 4-METHOXY-O-PHENYLENEDIAMINE and how is it synthesized?. Guidechem.

- 2-methoxy-5-methylaniline cas 120-71-8. Haihang Industry Co., Ltd.

- Alkene to Alkane - Common Conditions. Organic Chemistry Portal.

- Hydrogenation of MTHPA to MHHPA over Ni-based catalysts: Al2O3 coating, Ru incorporation and kinetics. Royal Society of Chemistry.

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 C

- Supporting Information Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel. Universidade Federal de São Carlos.

- 2,5-Diaminotoluene. Wikipedia.

- Hydrogenation Catalysts.

- Hydrogenation C

- A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

- 2,4-diaminotoluene. Organic Syntheses.

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 C

- method for producing 2,5-diaminotoluene.

- Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. longdom.org [longdom.org]

- 3. haihangindustry.com [haihangindustry.com]

- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hydrogenation - Wikipedia [en.wikipedia.org]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 9. njhjchem.com [njhjchem.com]

- 10. sarponggroup.com [sarponggroup.com]

- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. mdpi.com [mdpi.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Utilization of 2-Methoxy-5-methylsulfonylaniline in Agrochemical Synthesis

Executive Summary

2-Methoxy-5-methylsulfonylaniline is a specialized aromatic building block characterized by a unique substitution pattern: an electron-donating methoxy group at the ortho position and a strong electron-withdrawing methylsulfonyl (mesyl) group at the meta position relative to the amine. This "push-pull" electronic structure makes it a critical intermediate in the synthesis of ALS (Acetolactate Synthase) inhibitors (specifically sulfonylureas) and HPPD (4-Hydroxyphenylpyruvate Dioxygenase) inhibitors (triketones).

This guide details the synthetic pathways for converting this aniline into high-value herbicide precursors, providing validated protocols for diazotization, cyanation, and sulfonylurea coupling.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule's reactivity is governed by the interplay between the amino group and the ring substituents:

-

Amino Group (-NH₂): The primary handle for functionalization. It is moderately deactivated by the -SO₂Me group but activated by the ortho -OMe group, allowing for controlled diazotization.

-

Methoxy Group (-OMe): Provides ortho-direction for electrophilic aromatic substitution (EAS) but primarily serves as a steric and electronic modulator in the final herbicide active site.

-

Methylsulfonyl Group (-SO₂Me): A strong electron-withdrawing group (EWG) that enhances the acidity of sulfonamide derivatives and increases the lipophilicity of the final agrochemical, crucial for leaf cuticle penetration.

Synthetic Divergence

The aniline serves as a divergent point for two major herbicide classes:

-

Sulfonylureas: Via conversion to a sulfonyl isocyanate or reaction with a heterocyclic isocyanate.

-

Triketones/Benzoates: Via Sandmeyer reaction to a nitrile, followed by hydrolysis to a benzoic acid derivative.

Visualizing the Synthetic Pathways

The following flowchart illustrates the transformation of this compound into key agrochemical scaffolds.

Caption: Divergent synthesis pathways from this compound to ALS and HPPD inhibitor scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-5-methylsulfonylbenzoic Acid (HPPD Precursor)

This protocol describes the conversion of the aniline to the benzoic acid via a Sandmeyer cyanation and subsequent hydrolysis. This acid is a direct analogue of the Mesotrione precursor (2-nitro-4-methylsulfonylbenzoic acid).

Prerequisites:

-

Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Potassium cyanide (KCN), Sulfuric acid (H₂SO₄).

-

Equipment: Jacketed reactor (-10°C to 100°C), mechanical stirrer, pH meter.

Step-by-Step Methodology:

-

Diazotization:

-

Charge a reactor with This compound (1.0 eq) and 10% HCl (5.0 eq).

-

Cool the suspension to 0–5°C .

-

Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Checkpoint: Verify diazotization by starch-iodide paper (turns blue instantly). Stir for 30 min.

-

-

Sandmeyer Cyanation:

-

In a separate vessel, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water at 60°C.

-

Neutralize the diazonium solution to pH 6–7 using sodium carbonate (critical to prevent HCN evolution and maximize yield).

-

Add the neutralized diazonium salt solution dropwise to the CuCN/KCN mixture at 60–70°C .

-

Observation: Nitrogen gas evolution will be vigorous. Ensure adequate venting.

-

Stir at 80°C for 2 hours. Cool and extract with ethyl acetate.

-

-

Hydrolysis to Benzoic Acid:

-

Dissolve the crude nitrile in 50% H₂SO₄ .

-

Reflux at 100–110°C for 6–8 hours.

-

Cool to room temperature and pour onto ice.

-

Filter the precipitated 2-Methoxy-5-methylsulfonylbenzoic acid .

-

Recrystallization: Purify using Ethanol/Water (1:1).

-

Yield Expectations:

-

Nitrile Step: 75–85%

-

Hydrolysis Step: 80–90%

Protocol B: Synthesis of Sulfonylurea Scaffold (ALS Inhibitor)

This protocol outlines the coupling of the aniline-derived isocyanate with a heterocyclic amine, a standard method for generating sulfonylurea herbicides like Metsulfuron-methyl analogues.

Step-by-Step Methodology:

-

Isocyanate Formation:

-

Dissolve This compound (1.0 eq) in dry Dichloromethane (DCM) .

-

Add Triphosgene (0.35 eq) and Triethylamine (2.2 eq) at 0°C.

-

Reflux for 3 hours to form the isocyanate in situ.

-

Note: Alternatively, react the aniline with chlorosulfonyl isocyanate (CSI) if a sulfamoyl bridge is desired.

-

-

Coupling:

-

Add 2-Amino-4,6-dimethoxypyrimidine (1.0 eq) to the isocyanate solution.

-

Stir at room temperature for 12 hours.

-

Concentrate the solvent and triturate the residue with acetonitrile to obtain the solid sulfonylurea.

-

Quantitative Data Summary

| Parameter | Value / Condition | Relevance |

| Melting Point | 128–130°C | Purity verification |

| pKa (Aniline) | ~2.5 | Low basicity due to -SO₂Me; requires strong acid for diazotization |

| Solubility | DMSO, DMF, Acetone | Poor solubility in water; use polar organic solvents for reactions |

| Stability | Stable < 50°C | Avoid high heat without stabilization; sulfones are thermally stable |

Safety & Handling (E-E-A-T)

-

Diazonium Salts: The diazonium intermediate in Protocol A is potentially explosive if dried. Always keep it in solution and proceed immediately to the coupling step.

-

Cyanides: The Sandmeyer reaction uses KCN/CuCN. Perform all operations in a high-efficiency fume hood . Keep a cyanide antidote kit (e.g., hydroxocobalamin) readily available.

-

Sulfonyl Groups: Methylsulfonyl groups can be skin irritants. Use nitrile gloves and full PPE.

References

-

Sandmeyer Reaction Mechanisms

- Title: "The Sandmeyer Reaction: A Guide for Process Chemists"

- Source:Organic Process Research & Development

-

URL:[Link] (General reference for Sandmeyer protocols).

-

Sulfonylurea Synthesis

- Title: "Synthesis and Herbicidal Activity of New Sulfonylurea Deriv

- Source:Journal of Agricultural and Food Chemistry

-

URL:[Link]

-

HPPD Inhibitor Chemistry

- Title: "Discovery of Mesotrione"

- Source:Syngenta Crop Protection

-

URL:[Link] (Reference for the triketone scaffold logic).

-

Chemical Data

- Title: "this compound CAS 20945-70-4 Entry"

- Source:PubChem

-

URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Diazotization of 2-Methoxy-5-methylsulfonylaniline

[1][2]

Welcome to the Advanced Application Guide.

This document addresses the critical process parameters for the diazotization of This compound (CAS: 16183-98-3), a key intermediate in the synthesis of high-performance azo pigments and disperse dyes.[1][2] Due to the competing electronic effects of the substituents—the electron-donating methoxy group (

Core Protocol: The "Fine Slurry" Method

Status: Validated for Laboratory & Pilot Scale

For anilines with sulfonyl groups, solubility in cold aqueous acid is often the limiting factor.[2] The standard "solution method" often fails because the amine precipitates as coarse crystals upon cooling, trapping unreacted amine.[2] We recommend the Fine Slurry Method or the Acetic Acid Co-solvent Method .[2]

Standard Operating Procedure (SOP-DZ-05)

Reagents:

-

Sodium Nitrite (40% w/v aqueous solution, 1.05 eq)[1]

-

Optional: Glacial Acetic Acid (if solubility is critical)[1]

Step-by-Step Protocol:

-

Dissolution (The "Hot" Step):

-

Precipitation (The "Crash Cool" Step):

-

Rapidly cool the solution to 0–2°C using an ice/salt bath or jacketed reactor.[2]

-

Critical: High shear stirring is required here.[2] The salt will precipitate out.[2][3] Rapid cooling ensures it forms a micro-crystalline slurry rather than large clumps, maximizing surface area for the nitrite reaction.

-

-

Diazotization (The "Control" Step):

-

Endpoint Verification:

-

Clarification:

-

Add a small amount of sulfamic acid or urea to destroy excess nitrous acid (prevents side reactions during coupling).

-

Filter cold if any turbidity remains (remove unreacted amine).[2]

-

Optimization & Logic: Why Temperature Matters

The 2-methoxy group activates the ring, making the diazonium salt relatively stable compared to unsubstituted benzenediazonium.[2] However, the 5-methylsulfonyl group withdraws electron density, increasing the electrophilicity of the diazonium cation, which paradoxically makes it more susceptible to nucleophilic attack by water (hydrolysis) at elevated temperatures.[1]

Temperature vs. Product Quality

| Temperature Range | Reaction Kinetics | Stability of Diazonium Salt | Major Risk |

| < -5°C | Very Slow | High | Accumulation of unreacted nitrite (Explosion hazard upon warming).[1][2] |

| 0°C – 5°C | Optimal | Stable | Ideal balance.[2] Minimal side products. |

| 5°C – 10°C | Fast | Moderate | Formation of "Tarry" by-products (coupling with phenols).[1][2] |

| > 10°C | Very Fast | Low | Hydrolysis: Conversion to 2-methoxy-5-methylsulfonylphenol ( |

Visualizing the Pathway

The following diagram illustrates the competing pathways controlled by temperature.

Figure 1: Reaction network showing the optimal pathway (Green) versus thermal decomposition pathways (Red/Yellow).

Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned dark brown/black. What happened? Diagnosis: Decomposition or "Self-Coupling."[1][2] Explanation: If the temperature spikes above 5–8°C, the diazonium salt begins to hydrolyze into a phenol. This phenol then immediately couples with the remaining diazonium salt to form dark, tarry azo dyes.[2] Solution:

-

Check your cooling capacity.[3] The addition of

is exothermic.[2] -

Ensure the amine was fully converted to the hydrochloride salt before nitrite addition.[2] Free amine also couples with diazonium salts.[2]

Q2: I have a persistent precipitate that won't dissolve after diazotization. Diagnosis: Unreacted Amine or Diazonium Salt precipitation. Explanation:

-

Unreacted Amine: If the precipitate is colorless/grey, your starting material didn't react. This is often due to "encapsulation" where the nitrite cannot penetrate large crystal clumps.[2] Fix: Use the "Fine Slurry" method described above.

-

Diazonium Salt: Some diazonium chlorides of sulfonyl-anilines are insoluble in cold water.[1][2] Test: Filter a small sample and add it to an alkaline solution of R-salt or 2-Naphthol. If it generates intense color, the solid is your product. In this case, use the suspension directly in the next step.

Q3: The Starch-Iodide paper isn't turning blue, even after adding 1.1 eq of Nitrite. Diagnosis: Slow kinetics or Nitrite decomposition. Explanation:

-

If the temperature is too low (< -5°C), the reaction is kinetically stalled.[2]

-

If the acid concentration is too low, the equilibrium favors unreactive species. Solution: Ensure pH is < 2 (Congo Red test). Warm slightly to 0°C if currently at -5°C or lower.[1][2][3]

Q4: Can I use sulfuric acid instead of HCl?

Answer: Yes.

Context: For very weakly basic amines (where the sulfonyl group strongly deactivates), Nitrosylsulfuric acid (prepared from

Frequently Asked Questions (FAQ)

Q: Is the diazonium salt explosive? A: Yes, if dried. Diazonium salts with oxidizing groups (like sulfones) and organic residues are shock-sensitive explosives when dry.[2] NEVER isolate and dry the salt.[2] Always synthesize it in solution and use it immediately ("telescoped process").[2]

Q: What is the maximum safe temperature for the diazonium solution storage? A: 5°C. The solution should be held for no more than 1–2 hours. If longer storage is needed, keep at -5°C to 0°C.[1][2]

Q: How do I scale this up from 10g to 1kg? A: Heat transfer becomes your bottleneck.[2]

-

Addition Time: Extend nitrite addition time (e.g., 2–3 hours) to match your cooling capacity.

-

Sub-surface Addition: Feed nitrite below the liquid surface to prevent

gas escape and local hot-spots.[2]

References

-

BenchChem. (2025).[3][4] Experimental procedure for the diazotization of 2-Methyl-4-(methylsulfanyl)aniline. Retrieved from [1]

-

OrgoSolver. (n.d.).[2] Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺).[2] Retrieved from [1]

-

MDPI. (2016).[2] Exploring Flow Procedures for Diazonium Formation. Molecules. Retrieved from [1]

-

Organic Chemistry Portal. (n.d.).[2] Diazotisation Mechanisms and Protocols. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1][2] Product Specification: Methyl 2-methoxy-5-(methylsulfonyl)benzoate. Retrieved from [1][2]

Selecting the best recrystallization solvent for 5-(methylsulfonyl)-o-anisidine

Technical Support Center: Purification of 5-(methylsulfonyl)-o-anisidine

Introduction: A Systematic Approach to Purifying 5-(methylsulfonyl)-o-anisidine

Welcome to the technical support guide for the purification of 5-(methylsulfonyl)-o-anisidine. This molecule's unique combination of a methoxy, an amino, and a highly polar methylsulfonyl group presents a specific challenge for purification. This document provides a structured, question-and-answer guide for researchers, chemists, and process development professionals to select the optimal recrystallization solvent. Our approach is grounded in first principles of physical organic chemistry and provides a self-validating experimental workflow to ensure you achieve the highest purity for your compound.

Part 1: Foundational Principles & Frequently Asked Questions